molecular formula C14H13N3O B2461032 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole CAS No. 301818-82-6

2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole

Cat. No.: B2461032
CAS No.: 301818-82-6
M. Wt: 239.278
InChI Key: SZUFCRZVPWAKBR-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family Benzotriazoles are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole typically involves the reaction of 4-methoxybenzyl chloride with benzotriazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized as a corrosion inhibitor and UV stabilizer in materials science.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The benzotriazole moiety allows for π–π stacking interactions and hydrogen bonding, which enhances its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its wide range of applications.

    2-Aminobenzotriazole: Used in medicinal chemistry for its enhanced biological activity.

    4-Methylbenzotriazole: Known for its use as a corrosion inhibitor.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-12-8-6-11(7-9-12)10-17-15-13-4-2-3-5-14(13)16-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUFCRZVPWAKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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